molecular formula C10H8N2O3 B11898714 4-Methyl-3-nitroquinolin-2(1H)-one

4-Methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B11898714
M. Wt: 204.18 g/mol
InChI Key: SQWBQCFHVHKLDA-UHFFFAOYSA-N
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Description

4-Methyl-3-nitroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a methyl group at the 4-position, a nitro group at the 3-position, and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 4-methylquinoline to introduce the nitro group at the 3-position, followed by oxidation to form the keto group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-methyl-3-nitroquinoline-2-carboxylic acid.

    Reduction: Formation of 4-methyl-3-aminoquinolin-2(1H)-one.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: 4-Methyl-3-nitroquinolin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry: The compound can be used in the production of dyes, pigments, and other materials. Its unique structural features make it suitable for applications in materials science, including the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

    4-Methylquinoline: Lacks the nitro and keto groups, making it less reactive in certain chemical reactions.

    3-Nitroquinoline: Lacks the methyl group, which may affect its physical and chemical properties.

    2(1H)-Quinolinone: Lacks both the methyl and nitro groups, resulting in different reactivity and applications.

Uniqueness: 4-Methyl-3-nitroquinolin-2(1H)-one is unique due to the presence of all three functional groups (methyl, nitro, and keto) on the quinoline ring

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-methyl-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C10H8N2O3/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12(14)15/h2-5H,1H3,(H,11,13)

InChI Key

SQWBQCFHVHKLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)[N+](=O)[O-]

Origin of Product

United States

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